molecular formula C16H11ClFN B3042882 3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile CAS No. 680215-63-8

3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile

Cat. No. B3042882
CAS RN: 680215-63-8
M. Wt: 271.71 g/mol
InChI Key: DOJBCNODFMVCJR-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile is a type of acrylonitrile derivative that is of interest due to its potential biological activity. Acrylonitriles are known to be versatile in organic chemistry, capable of undergoing various organic transformations and forming bioactive heterocycles . The presence of fluorine in such compounds is significant as fluorine-containing medicinals are widely used in various therapeutic areas, including anti-cancer, anti-inflammatory, anti-parasitic, and central nervous system treatments .

Synthesis Analysis

The synthesis of related acrylonitrile compounds involves the reaction of appropriate aldehydes with acetonitriles in the presence of a base and a catalytic amount of tert-butylammonium bromide. The reaction is typically carried out at room temperature and followed by extraction and recrystallization to obtain the desired product . For instance, the synthesis of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was achieved by reacting 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile .

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives can be determined using X-ray diffraction studies. For example, the crystal structure of a related compound was analyzed using an X-ray source and image plate system, with data collected at room temperature by the oscillation method . The olefinic bond geometry and structural conformation details are crucial for understanding the reactivity and potential biological activity of these molecules .

Chemical Reactions Analysis

Acrylonitrile derivatives can participate in various chemical reactions due to the presence of the nitrile function, which is pivotal for C-C bond formation. The deprotonation of the α-carbon and subsequent alkylation is a particularly important reaction pathway for these compounds . Additionally, the introduction of fluorine into the molecule can enhance its reactivity and biological activity, as seen in the synthesis of thiazolylacrylonitriles with fungicidal properties .

Physical and Chemical Properties Analysis

The physical properties of acrylonitrile derivatives, such as melting points, can be determined after synthesis. For example, the related compound 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile has a melting point of 102°C . The chemical properties, such as reactivity and biological activity, are often assessed through bioassays. In the case of thiazolylacrylonitriles, preliminary bioassays indicated fungicidal activity, with some compounds showing more than 80% growth inhibition against Colletotrichum gossypii at a concentration of 25 mg/L .

Safety and Hazards

Safety and hazard information for a compound includes its toxicity, flammability, and environmental impact. It also includes precautions to take when handling the compound .

properties

IUPAC Name

(Z)-3-chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN/c1-11(10-19)16(17)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-9H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJBCNODFMVCJR-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1=CC=C(C=C1)C2=CC=CC=C2F)/Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile
Reactant of Route 3
Reactant of Route 3
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile
Reactant of Route 4
Reactant of Route 4
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile
Reactant of Route 5
Reactant of Route 5
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile
Reactant of Route 6
Reactant of Route 6
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.